![molecular formula C5H13NO B1277418 2-Amino-2-methylbutan-1-ol CAS No. 10196-30-2](/img/structure/B1277418.png)
2-Amino-2-methylbutan-1-ol
Overview
Description
“2-Amino-2-methylbutan-1-ol” is a compound with the molecular formula C5H13NO . It is also known by other names such as “2-amino-2-methyl-1-butanol” and "2-amino-2-ethyl propanol" . The compound has a molecular weight of 103.16 g/mol .
Molecular Structure Analysis
The InChI code for 2-Amino-2-methylbutan-1-ol is 1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3
. The compound’s InChIKey is QHKGDMNPQAZMKD-UHFFFAOYSA-N
. Its canonical SMILES representation is CCC(C)(CO)N
.
Physical And Chemical Properties Analysis
2-Amino-2-methylbutan-1-ol has a molecular weight of 103.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 103.099714038 g/mol . The topological polar surface area of the compound is 46.2 Ų .
Scientific Research Applications
Medicine
2-Amino-2-methylbutan-1-ol: is utilized in the medical field for its potential as a building block in pharmaceutical synthesis. It may serve as a precursor in the production of more complex molecules used in drug development, particularly those targeting the central nervous system due to its amino alcohol structure .
Agriculture
In agriculture, this compound could be explored for the synthesis of plant growth regulators or pesticides. Its structural versatility allows for the creation of derivatives that may affect plant hormone activity or pest behavior .
Material Science
2-Amino-2-methylbutan-1-ol: finds applications in material science as a monomer or a polymer additive. It can enhance the properties of materials, such as improving the flexibility or durability of plastics and resins .
Environmental Science
This chemical may be involved in environmental science research, particularly in the development of green chemistry processes. It could be used to create environmentally friendly solvents or agents that help in pollution reduction efforts .
Biochemistry
In biochemistry, 2-Amino-2-methylbutan-1-ol can be a subject of study for its role in metabolic pathways. It might be used to understand amino acid metabolism or as a standard in analytical methods to measure biological samples .
Pharmacology
Pharmacologically, it could be investigated for its efficacy as a therapeutic agent or a compound in drug delivery systems. Its ability to interact with biological membranes might make it suitable for targeted drug delivery applications .
Chemical Engineering
In chemical engineering, this compound could be used in process optimization, serving as a reactant or a catalyst in various chemical reactions. Its properties might be analyzed to improve reaction efficiencies and yields .
Nanotechnology
Lastly, 2-Amino-2-methylbutan-1-ol could be used in the synthesis of nanomaterials. Its molecular structure may allow for the creation of novel nanoparticles with specific functionalities for use in electronics or medicine .
Safety and Hazards
The compound is classified as a Category 2 flammable liquid according to the 29 CFR 1910 (OSHA HCS) . It also has acute toxicity upon inhalation (Category 4) and dermal contact (Category 4) . It can cause skin irritation (Category 2) and serious eye damage (Category 1) . It may also cause specific target organ toxicity after a single exposure (Category 3), particularly affecting the respiratory system .
Mechanism of Action
Target of Action
2-Amino-2-methylbutan-1-ol, also known as L-valinol , is a small molecule that belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .
Mode of Action
It is known that 1,2-aminoalcohols, the class of compounds to which 2-amino-2-methylbutan-1-ol belongs, can participate in various biochemical reactions due to the presence of both amine and alcohol functional groups .
Biochemical Pathways
It’s worth noting that amino alcohols like 2-amino-2-methylbutan-1-ol can be involved in a variety of biochemical reactions due to their dual functionality .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
It has been used in the synthesis of 1-allyl-2-pyrroleimines and as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-2-methylbutan-1-ol. For instance, the compound should be stored in a dark place at a temperature between 2 - 8 °C . These conditions can help maintain the stability of the compound and potentially influence its action and efficacy.
properties
IUPAC Name |
2-amino-2-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKGDMNPQAZMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436195 | |
Record name | 2-amino-2-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methylbutan-1-ol | |
CAS RN |
10196-30-2 | |
Record name | 2-amino-2-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research tell us about the stereochemistry of reactions involving 2-Amino-2-methylbutan-1-ol?
A: The research primarily investigates the stereochemical outcome of reactions involving derivatives of 2-Amino-2-methylbutan-1-ol, specifically focusing on the formation and rearrangement of the related carbonium ion. The deamination of (+)(R)-2-Amino-2-methylbutan-1-ol yielded (−)(R)-2-Methylbutanal with a significant degree of racemization (70%), indicating a partially stereospecific reaction mechanism. [] This suggests that the reaction doesn't proceed solely through a synchronous 1,2 hydride shift but likely involves unsymmetrically solvated carbonium ion intermediates. The research highlights the importance of considering stereochemical aspects when studying reactions involving this compound and its derivatives.
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